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Introduction
Genetic transformation is a cornerstone of modern plant biotechnology, enabling the

introduction of novel traits and the study of gene function. A critical step in this process is the

selection of successfully transformed cells from a large population of non-transformed cells. G-
418, an aminoglycoside antibiotic, is a widely used selective agent for this purpose.[1][2] Its

efficacy relies on the co-transformation of the gene of interest with a selectable marker gene,

typically the neomycin phosphotransferase II (nptII) gene, which confers resistance to G-418.

[2][3][4][5][6]

This document provides a detailed protocol for Agrobacterium-mediated plant transformation

using G-418 as the selective agent. It covers the principles of G-418 selection, experimental

procedures, and data interpretation, aimed at providing researchers with a comprehensive

guide to successfully generate transgenic plants.

Principle of G-418 Selection
G-418 inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to

ribosomes, ultimately leading to cell death.[1][2][7] The nptII gene encodes an enzyme,

aminoglycoside 3'-phosphotransferase II (APH(3')II), which inactivates G-418 through

phosphorylation.[2][7] By incorporating the nptII gene into the T-DNA of an Agrobacterium

tumefaciens binary vector along with the gene of interest, only plant cells that have
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successfully integrated the T-DNA into their genome will express APH(3')II, detoxify G-418, and

thus survive and proliferate on a selection medium containing G-418.

Plant Cell

Ribosome Protein Synthesis Cell Death

Click to download full resolution via product page

Data Presentation: G-418 Concentrations for
Selection
The optimal concentration of G-418 is critical for successful selection and is highly dependent

on the plant species, tissue type, and even the specific genotype.[3][8] It is always

recommended to perform a kill curve experiment to determine the minimal concentration of G-
418 that effectively inhibits the growth of non-transformed tissues while allowing the growth of

transformed ones. The following table summarizes previously reported G-418 concentrations

used for the selection of various plant species.
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Plant Species Explant Type
Selection
Concentration
(mg/L)

Maintenance
Concentration
(mg/L)

Reference

Marchantia

polymorpha
Gemmae 2 - 100 Not Reported [9][10]

Sorghum

(Sorghum

bicolor)

Immature

Embryos

Not specified,

used nptII
Not Reported [4]

Poplar (Populus

'Berlin')

Internode

Sections

Not specified,

used nptII
Not Reported [5]

Liriodendron

hybrid

Embryogenic

Calli

90 (callus), 15

(regeneration)
Not Reported [11][12]

Maize (Zea

mays)

Immature

Embryos
75 Not Reported [13]

Sweet Potato

(Ipomoea

batatas)

Calli

Not specified,

compared to

kanamycin

Not Reported [14]

General Plant

Cells
- 10 - 100 10 [7][15][16]

Experimental Protocols
This protocol describes a general workflow for Agrobacterium-mediated transformation.

Optimization of specific steps, such as media composition and culture conditions, may be

required for different plant species.
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Explant Preparation
Collect healthy, young, and sterile explants from the source plant. The choice of explant

(e.g., leaf discs, cotyledons, embryos) is species-dependent.[17]

Surface sterilize the explants. A common method involves washing with a detergent, followed

by immersion in 70-75% ethanol for a short period (e.g., 1 minute), and then in a sodium

hypochlorite solution (e.g., 1.1% w/v) with a surfactant like Tween-20 for 10-15 minutes.[17]

Rinse the explants thoroughly with sterile distilled water (3-4 times) to remove any residual

sterilizing agents.[17]

Prepare the explants for infection (e.g., cutting into smaller pieces) and place them on a pre-

culture medium if required by the specific protocol.

Agrobacterium Culture Preparation
Streak the Agrobacterium tumefaciens strain harboring the binary vector with the nptII gene

and the gene of interest onto a solid YEP or LB medium plate containing appropriate

antibiotics for the Agrobacterium strain and the binary vector (e.g., rifampicin, kanamycin).

Incubate the plate at 28°C for 2-3 days until single colonies appear.

Inoculate a single colony into liquid YEP or LB medium with the same antibiotics and grow

overnight at 28°C with shaking (200-250 rpm) until the culture reaches an optical density

(OD600) of 0.6-1.0.[18]

Pellet the Agrobacterium cells by centrifugation (e.g., 4000-5000 x g for 10 minutes).[18]

Resuspend the pellet in a liquid infection medium (e.g., MS medium) to the desired OD600

(e.g., 0.6).[11][12] The addition of acetosyringone (e.g., 100-200 µM) to the infection medium

is often used to induce the vir genes of Agrobacterium.[18]

Infection and Co-cultivation
Immerse the prepared explants in the Agrobacterium suspension for a specific duration (e.g.,

10-30 minutes).[11][12]
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Blot the explants on sterile filter paper to remove excess bacteria.

Place the explants on a solid co-cultivation medium. This is often the same as the pre-culture

medium, sometimes supplemented with acetosyringone.

Incubate the explants in the dark at 22-25°C for 2-3 days.[11][12]

Selection and Regeneration
After co-cultivation, wash the explants with sterile water or liquid culture medium containing

an antibiotic to eliminate Agrobacterium (e.g., cefotaxime, carbenicillin).

Transfer the explants to a selection medium. This medium should contain the appropriate

plant growth regulators for callus induction and shoot regeneration, the antibiotic to inhibit

Agrobacterium growth, and the selective agent, G-418, at the predetermined optimal

concentration.

Subculture the explants to fresh selection medium every 2-3 weeks.

Observe the development of resistant calli and the emergence of shoots. Non-transformed

tissues will typically turn brown and die.

Rooting and Acclimatization
Excise the regenerated shoots and transfer them to a rooting medium, which may also

contain a lower concentration of G-418 to maintain selective pressure.

Once a healthy root system has developed, carefully remove the plantlets from the medium,

wash away any remaining agar, and transfer them to soil.

Acclimatize the plantlets to greenhouse conditions by gradually reducing the humidity over a

period of 1-2 weeks.

Confirmation of Transformation
It is essential to confirm the presence and expression of the transgene in the regenerated

plants. This can be achieved through various molecular techniques, including:
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PCR: To confirm the presence of the nptII gene and the gene of interest.

Southern Blot: To determine the copy number of the integrated T-DNA.

RT-PCR or Northern Blot: To verify the transcription of the transgenes.

Western Blot or ELISA: To detect the expression of the protein encoded by the gene of

interest.

GUS histochemical assay: If a reporter gene like uidA (GUS) is included in the T-DNA.[6]

Troubleshooting
No resistant calli/shoots: The G-418 concentration may be too high, or the transformation

efficiency may be low. Consider optimizing the transformation protocol and re-evaluating the

G-418 concentration.

High frequency of escapes (non-transformed plants): The G-418 concentration may be too

low. A kill curve should be performed to determine a more effective selective concentration.

Bacterial overgrowth: Ensure thorough washing after co-cultivation and use an appropriate

concentration of antibiotics like cefotaxime or carbenicillin in the selection medium.

Poor plant regeneration: The tissue culture conditions (e.g., plant growth regulators, light,

temperature) may not be optimal for the specific plant species.

By following this detailed protocol and optimizing the key parameters, researchers can

effectively use G-418 selection to generate transgenic plants for a wide range of applications in

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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